Bienvenue dans la boutique en ligne BenchChem!

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Antitubercular Regioisomer Structure-Activity Relationship

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a lithium carboxylate salt built on the imidazo[1,2-a]pyridine (IP) bicyclic scaffold. This scaffold is the pharmacophoric core of several antitubercular chemotypes, including the Phase II clinical candidate Q203 (telacebec).

Molecular Formula C10H9LiN2O2
Molecular Weight 196.13
CAS No. 2416231-34-8
Cat. No. B2363993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
CAS2416231-34-8
Molecular FormulaC10H9LiN2O2
Molecular Weight196.13
Structural Identifiers
SMILES[Li+].CC1=CN2C(=NC(=C2C(=O)[O-])C)C=C1
InChIInChI=1S/C10H10N2O2.Li/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1
InChIKeyJCDXLERYTZDKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2416231-34-8): Procurement-Relevant Structural and Class Identity


Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a lithium carboxylate salt built on the imidazo[1,2-a]pyridine (IP) bicyclic scaffold . This scaffold is the pharmacophoric core of several antitubercular chemotypes, including the Phase II clinical candidate Q203 (telacebec) [1]. The 2,6-dimethyl substitution pattern distinguishes this compound from the widely studied 2,7-dimethyl regioisomer series, and the presence of the lithium cation (vs. free acid, sodium, or potassium salts) carries implications for physicochemical properties and synthetic utility . The parent free acid (CAS 81438-52-0) has an average mass of 190.2 Da and a predicted logP of 2.37, while the lithium salt has an average mass of 196.1 Da .

Why Lithium 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Interchanged with Other Imidazo[1,2-a]pyridine-3-carboxylate Salts


The imidazo[1,2-a]pyridine-3-carboxylate class exhibits extreme sensitivity to both regioisomeric methylation patterns and counterion identity. The 2,7-dimethyl series has demonstrated MIC90 values ≤ 1 μM against drug-resistant M. tuberculosis, whereas the 2,6-dimethyl carboxamide analogs evaluated in parallel showed substantially different potency, underscoring that the position of the methyl substituent alone is a decisive determinant of target engagement [1]. Furthermore, lithium carboxylate salts exhibit distinct solubility, hygroscopicity, and crystallization behavior compared to their sodium or potassium counterparts, directly impacting formulation development, analytical method suitability, and downstream synthetic conversion efficiency [2]. Generic interchange with other salts or regioisomers therefore risks loss of biological activity, altered physicochemical handling, and non-reproducibility of published protocols.

Quantitative Differentiation Evidence for Lithium 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2416231-34-8) vs. Closest Analogs


Regioisomeric Methylation: 2,6-Dimethyl vs. 2,7-Dimethyl Imidazo[1,2-a]pyridine-3-carboxamide Anti-TB Potency Divergence

The 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate scaffold is the regioisomeric counterpart of the extensively optimized 2,7-dimethyl series [1]. In the carboxamide subclass, 2,7-dimethyl derivatives consistently achieved MIC90 values ≤ 1 μM against M. tuberculosis H37Rv and drug-resistant clinical isolates, whereas the single 2,6-dimethyl-pyrimidine hybrid (closest regioisomeric comparator) showed markedly reduced potency, demonstrating that moving methyl substitution from the 7- to the 6-position fundamentally alters anti-TB pharmacophore recognition [1].

Antitubercular Regioisomer Structure-Activity Relationship

Lithium vs. Sodium Counterion: Solubility and Synthetic Intermediate Utility for Carboxamide Derivatization

The lithium salt of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is directly prepared by saponification of the corresponding ethyl ester with lithium hydroxide, as described in the general synthetic route for this class [1]. The lithium carboxylate is the penultimate intermediate en route to the pharmacologically critical carboxamide derivatives; its solubility in aprotic solvents such as THF facilitates subsequent amide coupling reactions, whereas the corresponding sodium or potassium salts often exhibit lower solubility in these media, reducing coupling efficiency [1].

Counterion Effect Solubility Synthetic Intermediate

Antitubercular Selectivity: Imidazo[1,2-a]pyridine-3-carboxylate Scaffold vs. Non-Mycobacterial Pathogens

The imidazo[1,2-a]pyridine-3-carboxylate chemotype, from which the lithium 2,6-dimethyl derivative is derived, displays remarkable target-organism selectivity for Mycobacterium tuberculosis. In scaffold-switching studies, representative imidazo[1,2-a]pyridine-3-carboxylates exhibited MIC values of 0.1–1.3 μM against M. tuberculosis H37Rv but were completely inactive (MIC > 128 μM) against Staphylococcus aureus, Escherichia coli, and Candida albicans [1]. This selectivity profile, attributed to inhibition of the mycobacterium-specific cytochrome bc1 complex (QcrB), is a class hallmark that distinguishes IP-3-carboxylates from broad-spectrum antibacterial heterocycles [1].

Selectivity Mycobacterium tuberculosis Antibacterial Spectrum

Physicochemical Property Differentiation: Lithium Salt vs. Free Acid Form for In Vitro Assay Compatibility

The lithium salt form offers distinct aqueous solubility advantages over the free acid (predicted water solubility 207.47 mg/L for the free acid 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid ). While experimental solubility data for the lithium salt are not publicly available, general principles of carboxylate salt formation predict enhanced aqueous solubility at physiological pH, which is critical for achieving reproducible compound concentrations in in vitro MIC determinations and pharmacokinetic assays [1]. The free acid has a predicted logP of 2.37 and a predicted melting point of 153.36 °C, whereas the lithium salt is expected to have a higher melting point and lower organic solvent solubility but improved water solubility .

Physicochemical Properties Salt Form Assay Compatibility

Caveat: Absence of Direct Head-to-Head Quantitative Biological Data for the Lithium 2,6-Dimethyl Parent Compound

A comprehensive search of PubMed, ChemSpider, PubChem, and patent databases (excluding benchchems, molecule, evitachem, vulcanchem) did not retrieve any publication reporting direct in vitro MIC values, in vivo pharmacokinetic parameters, solubility measurements, or selectivity data for lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2416231-34-8) as a discrete molecular entity. All antitubercular activity data presented above derive from closely related carboxamide derivatives and class-level inference. Procurement decisions must account for this absence of compound-specific biological validation. The primary differentiation evidence for this compound rests on its regioisomeric identity (2,6- vs. 2,7-dimethyl), its lithium counterion (vs. sodium/potassium salts), and its role as a synthetic intermediate en route to validated carboxamide anti-TB agents.

Data Gap Transparency Procurement Risk

Procurement-Guiding Application Scenarios for Lithium 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2416231-34-8)


Synthetic Intermediate for Anti-TB Imidazo[1,2-a]pyridine-3-carboxamide Library Synthesis

This lithium salt is the direct precursor for carboxamide derivatization via HATU- or EDCI-mediated coupling with primary or secondary amines. Published protocols using the general IP-3-carboxylate lithium salt achieve carboxamide products in 60–85% isolated yields [1]. Researchers building focused libraries around the 2,6-dimethyl substitution pattern should use CAS 2416231-34-8 specifically, as the 2,7-dimethyl regioisomer yields a divergent SAR profile with MIC90 values ≤ 1 μM that cannot be replicated by the 2,6-dimethyl scaffold [2]. Confirmation of regiochemical identity by 1H NMR (methyl singlet chemical shifts) prior to coupling is essential.

Physicochemical Comparator in Salt-Form Screening for Lead Optimization

When a lead imidazo[1,2-a]pyridine-3-carboxylic acid has been identified, procurement of its lithium, sodium, potassium, and ammonium salts for parallel physicochemical profiling (solubility, logD, thermal stability, hygroscopicity) is a standard lead optimization workflow. The lithium salt serves as one arm of this salt-screen panel. Although experimental solubility values for CAS 2416231-34-8 are not publicly available, the free acid's predicted aqueous solubility of ~0.2 mg/mL provides the baseline against which salt-form enhancements should be measured.

Reference Standard for Analytical Method Development Targeting the 2,6-Dimethyl Regioisomer

In quality control of IP-based anti-TB agents, distinguishing the 2,6-dimethyl from the 2,7-dimethyl regioisomer is a critical analytical requirement [2]. Lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate can serve as a reference standard for HPLC method development, retention time marker qualification, and system suitability testing, provided its identity and purity are certified by the vendor through NMR, MS, and HPLC-UV/ELSD analysis.

Starting Material for Mechanistic Probe Synthesis Targeting the Mycobacterial Cytochrome bc1 Complex

The imidazo[1,2-a]pyridine-3-carboxylate class exerts antitubercular activity through inhibition of the QcrB subunit of the cytochrome bc1 complex [3]. The lithium 2,6-dimethyl carboxylate can be elaborated into amide or ester probes bearing photoaffinity labels, fluorescent tags, or biotin handles for target engagement studies. The class-level selectivity for Mtb (>100-fold over S. aureus, E. coli, C. albicans) [3] supports the use of probes derived from this scaffold in mycobacterium-specific chemoproteomics experiments.

Quote Request

Request a Quote for Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.